molecular formula C15H20BrFN2O3 B12075022 3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12075022
M. Wt: 375.23 g/mol
InChI Key: PAVKNEKOXBYMOU-UHFFFAOYSA-N
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Description

“3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester” is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and materials science. The presence of multiple functional groups, such as amino, bromo, fluoro, and ester, makes this compound a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester” typically involves multi-step organic reactions. A common synthetic route may include:

    Halogenation: Introduction of bromine and fluorine atoms to the phenol ring.

    Amination: Introduction of the amino group to the halogenated phenol.

    Etherification: Formation of the phenoxymethyl group.

    Azetidine Ring Formation: Cyclization to form the azetidine ring.

    Esterification: Introduction of the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

  • Use of catalysts to increase reaction efficiency.
  • Controlled temperature and pressure conditions.
  • Purification techniques like crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, replacing functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Biology

    Biochemical Studies: Utilized in studying biochemical pathways and enzyme interactions.

    Drug Development: Potential use in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester” involves its interaction with molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to specific sites, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester
  • 3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid methyl ester

Uniqueness

The unique combination of functional groups in “3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester” provides distinct chemical properties, such as reactivity and stability. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H20BrFN2O3

Molecular Weight

375.23 g/mol

IUPAC Name

tert-butyl 3-[(4-amino-2-bromo-6-fluorophenoxy)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H20BrFN2O3/c1-15(2,3)22-14(20)19-6-9(7-19)8-21-13-11(16)4-10(18)5-12(13)17/h4-5,9H,6-8,18H2,1-3H3

InChI Key

PAVKNEKOXBYMOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2Br)N)F

Origin of Product

United States

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